molecular formula C7H9NO2S2 B3225471 Ethyl 2-(thiazol-2-ylthio)acetate CAS No. 1249141-21-6

Ethyl 2-(thiazol-2-ylthio)acetate

Cat. No. B3225471
CAS RN: 1249141-21-6
M. Wt: 203.3 g/mol
InChI Key: LEMBTFLKBWNQMX-UHFFFAOYSA-N
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Description

Ethyl 2-(thiazol-2-yl)acetate is a chemical compound with the linear formula C7H9NO2S . It is commonly used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of Ethyl 2-(thiazol-2-yl)acetate involves several steps. One common method is the classic acid-catalyzed Fischer esterification . An alternative method is the Tishchenko reaction in which acetaldehyde disproportionates in the presence of base to the alcohol and the acid that then esterify in situ .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(thiazol-2-yl)acetate consists of a thiazole ring attached to an ethyl acetate group . The InChI code for this compound is 1S/C7H9NO2S/c1-2-10-7(9)5-6-8-3-4-11-6/h3-4H,2,5H2,1H3 .


Chemical Reactions Analysis

Ethyl 2-(thiazol-2-yl)acetate can undergo a variety of chemical reactions. For instance, it can participate in Claisen Condensation reactions, where one ester acts as a nucleophile while a second ester acts as the electrophile .


Physical And Chemical Properties Analysis

Ethyl 2-(thiazol-2-yl)acetate is a liquid at room temperature . It has a molecular weight of 171.22 . The compound should be stored in a refrigerator to maintain its stability .

Mechanism of Action

The mechanism of action of Ethyl 2-(thiazol-2-yl)acetate in chemical reactions often involves the formation of an enolate, which then reacts nucleophilically with another molecule .

Safety and Hazards

Ethyl 2-(thiazol-2-yl)acetate is classified as a hazardous substance. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While there is ongoing research into the properties and potential applications of Ethyl 2-(thiazol-2-yl)acetate, specific future directions are not clear from the available literature . Further studies are needed to fully understand its potential uses and implications.

properties

IUPAC Name

ethyl 2-(1,3-thiazol-2-ylsulfanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S2/c1-2-10-6(9)5-12-7-8-3-4-11-7/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMBTFLKBWNQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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